(E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-13(2)18-6-4-5-14(3)19(18)23-20(24)16(12-22)11-15-7-9-17(21)10-8-15/h4-11,13H,1-3H3,(H,23,24)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZYQGATXAFNJW-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 2-isopropyl-6-methylaniline, and malononitrile.
Knoevenagel Condensation: The first step involves the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form (E)-3-(4-chlorophenyl)-2-cyanoacrylic acid.
Amidation: The resulting (E)-3-(4-chlorophenyl)-2-cyanoacrylic acid is then reacted with 2-isopropyl-6-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues in Cytotoxicity Studies
(a) (E)-3-(4-Chlorophenyl)-2-cyano-N-(4-methoxybenzyl)acrylamide (Compound 41, )
- Substituents: Retains the 4-chlorophenyl and cyano groups but substitutes the N-position with 4-methoxybenzyl.
- Activity : Exhibits cytotoxic effects with GI50 values of 7–24 μM against cancer cell lines.
- Key Insight : The methoxy group in the N-substituent may enhance solubility but reduce steric hindrance compared to the 2-isopropyl-6-methylphenyl group in the target compound.
(b) (E)-2-Cyano-N-(3,4-dichlorobenzyl)-3-(naphthalen-1-yl)acrylamide (Compound 52, )
- Substituents : Naphthyl group at the β-position and 3,4-dichlorobenzyl at the N-position.
- Activity : Potent cytotoxicity (average GI50 = 8.6 μM), attributed to the electron-deficient dichlorobenzyl and planar naphthyl groups.
Antimicrobial and Antifungal Analogues
(a) 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)acrylamide (Compound 4l, )
- Substituents : Coumarin-derived β-substituent and thiazole N-substituent.
- Activity : Exhibits antifungal activity (MIC = 4–6 μM/mL) against fluconazole-resistant strains.
(a) 2-Cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3, )
- Substituents : Simple phenyl group at β-position and 4-hydroxyphenyl at N-position.
- Activity : 86.1% corrosion inhibition efficiency on copper in nitric acid.
- Key Insight : The 4-chlorophenyl group in the target compound may enhance adsorption on metal surfaces due to stronger electron-withdrawing effects compared to phenyl.
Data Tables
Table 1: Structural and Functional Comparison of Acrylamide Analogues
Biological Activity
(E)-3-(4-chlorophenyl)-2-cyano-N-(2-isopropyl-6-methylphenyl)acrylamide, a compound belonging to the class of cinnamamide derivatives, has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and safety profiles based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C18H18ClN2O
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis. By inhibiting this enzyme, the compound reduces melanin production, making it a candidate for depigmenting agents in cosmetic applications.
Tyrosinase Inhibition
Research indicates that this compound exhibits significant tyrosinase inhibitory activity. The inhibition was measured using various concentrations in vitro, demonstrating a dose-dependent response.
Biological Activity Data
| Activity | IC50 Value (µM) | Test System |
|---|---|---|
| Tyrosinase Inhibition | 36.98 ± 1.07 | B16F10 mouse melanoma cell line |
| Melanin Production Inhibition | 6.25 | Reconstructed human epidermis |
| Cytotoxicity | No cytotoxic effects | Human keratinocytes (HaCaT) |
Case Studies and Research Findings
- In Vitro Efficacy : A study demonstrated that the compound effectively inhibited melanin production in pigmented reconstructed human epidermis at concentrations of 1% and 2% when formulated in PEG400. This suggests its potential use as a cosmetic ingredient for skin lightening treatments .
- Safety Profile Assessment : The safety evaluation included tests for mutagenicity (Ames test), genotoxicity (micronucleus test), and phototoxicity. Results indicated that this compound exhibited no significant adverse effects across all tested parameters, supporting its safety for topical applications .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound may downregulate the expression of key genes involved in melanogenesis, such as Mitf, Tyr, Tyrp1, and Tyrp2, contributing to its depigmenting effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
